7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride chemical properties
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine Hydrochloride
This document provides a comprehensive technical overview of 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The guide is structured to deliver not just data, but actionable insights into the synthesis, characterization, reactivity, and biological relevance of this molecule, tailored for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Fluorinated Heterocycle
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active agents.[1] This fused, nitrogen-bridged ring system is recognized for its broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group at the 7-position is a key design feature. The CF₃ group is a powerful bioisostere that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[3]
This guide focuses on the hydrochloride salt form of 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine. The conversion of a parent compound into a hydrochloride salt is a deliberate and critical step in drug development, primarily undertaken to improve aqueous solubility, enhance stability, and facilitate handling and formulation for preclinical studies. Understanding the fundamental chemical properties of this specific salt is therefore essential for its effective application in research.
Synthesis and Purification: A Mechanistic Approach
The synthesis of 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride is typically achieved through a multi-step process involving a key cyclocondensation reaction. The rationale behind this pathway is to efficiently construct the fused heterocyclic core from commercially available starting materials.
Experimental Protocol: Synthesis
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Step 1: Cyclocondensation Reaction.
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To a solution of 2-amino-4-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add bromoacetaldehyde diethyl acetal (1.2 eq).
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Causality: The aminopyrimidine acts as the nucleophile. The initial reaction is an SN2 displacement of the bromide by the exocyclic amino group.
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Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HBr generated.
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Heat the reaction mixture to reflux (typically 80-120 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Insight: This is not the final cyclization. This step forms the N-(2,2-diethoxyethyl) intermediate.
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Step 2: In-situ Hydrolysis and Cyclization.
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To the reaction mixture from Step 1, add an aqueous acid, such as 6M hydrochloric acid, and continue to heat.
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Causality: The acid serves two purposes. First, it hydrolyzes the acetal to reveal the reactive aldehyde. Second, the now-acidic conditions promote the intramolecular cyclization (a Pictet-Spengler type reaction) where the endocyclic pyrimidine nitrogen attacks the aldehyde, followed by dehydration to form the aromatic imidazo[1,2-a]pyrimidine ring system.
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Step 3: Work-up and Purification of the Free Base.
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After cooling, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude residue via flash column chromatography on silica gel to isolate the pure 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine free base.
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Step 4: Hydrochloride Salt Formation.
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Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or methanol).
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Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) or gaseous HCl until precipitation is complete.
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Insight: This protonates the most basic nitrogen atom, forming the salt. The choice of solvent is critical to ensure precipitation of the salt while leaving impurities behind.
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Collect the resulting solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride.
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Synthesis Workflow Diagram
Caption: Synthetic workflow for 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine HCl.
Physicochemical Properties
The key physicochemical properties determine the compound's behavior in both chemical reactions and biological systems. The hydrochloride salt form is expected to exhibit significantly different solubility compared to its free base.
| Property | Value | Source / Comment |
| Chemical Formula | C₇H₅ClF₃N₃ | Calculated from the free base + HCl. |
| Molecular Weight | 223.58 g/mol | Calculated (Free base MW: 187.12 g/mol [4]). |
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic compounds. |
| Storage Conditions | 2-8°C, Sealed in dry | Recommended for stability.[4] |
| Solubility | Expected to be soluble in water, DMSO, and methanol. | The salt form enhances aqueous solubility. |
| CAS Number | 375857-66-2 (Free Base) | [4] |
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for structural confirmation.
Standard Analytical Workflow
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Mass Spectrometry (MS):
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Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).
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Expected Result: The primary ion observed will be the protonated free base [M+H]⁺. The high-resolution measurement should confirm the elemental composition (C₇H₅F₃N₃) with high accuracy (typically < 5 ppm error). The expected m/z would be approximately 188.0484.
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Trustworthiness: HRMS provides unambiguous confirmation of the molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the fused ring system. The chemical shifts (δ) and coupling constants (J) will be characteristic of the imidazo[1,2-a]pyrimidine core. The presence of a broad singlet, often downfield, may indicate the N-H proton of the hydrochloride.
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¹³C NMR: This spectrum will confirm the number of unique carbon environments. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.
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¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group. This is a highly sensitive and definitive test for the presence of the trifluoromethyl moiety.
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Infrared (IR) Spectroscopy:
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Technique: Fourier-Transform Infrared (FTIR) spectroscopy.
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Expected Result: Characteristic absorption bands for C-H, C=N, and C=C stretching in the aromatic region (approx. 1500-1650 cm⁻¹), and strong C-F stretching bands (approx. 1100-1350 cm⁻¹).[2]
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Analytical Confirmation Workflow
Caption: A multi-technique workflow for unambiguous structural validation.
Chemical Reactivity and Derivatization Potential
The imidazo[1,2-a]pyrimidine core possesses distinct electronic properties that dictate its reactivity. The imidazole portion is relatively electron-rich, making it susceptible to electrophilic attack, while the pyrimidine ring is electron-deficient. The strongly electron-withdrawing CF₃ group further deactivates the pyrimidine ring towards electrophilic substitution but may activate it for nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present.
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Electrophilic Aromatic Substitution (SEAr): Halogenation or nitration would be expected to occur preferentially on the electron-rich imidazole ring (C2 or C3 position).
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Nucleophilic Aromatic Substitution (SNAr): While the parent compound lacks a leaving group, analogs such as 7-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine are reactive intermediates.[5] Literature on similar heterocyclic systems shows that a chloro group on the pyrimidine ring can be readily displaced by various nucleophiles (amines, thiols, alcohols) in SNAr reactions.[6]
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Cross-Coupling Reactions: Derivatization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) would require prior installation of a halide or boronic ester onto the heterocyclic core. This is a common strategy for building molecular libraries for structure-activity relationship (SAR) studies.[6]
Biological Context and Therapeutic Potential
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in the development of therapeutics.[1] The introduction of the CF₃ group is a strategic decision to enhance drug-like properties.
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Known Activities of the Scaffold: Derivatives of the parent scaffold have demonstrated a wide array of biological activities, including:
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Antiviral: Against viruses such as HIV and Hepatitis C (HCV).[2]
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Anticancer: Showing inhibitory effects against various cancer cell lines.[3]
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Kinase Inhibition: The scaffold is particularly prominent as a hinge-binding motif in kinase inhibitors. Analogs have shown potent activity against targets like FLT3, which is implicated in acute myeloid leukemia (AML).[7][8]
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CNS Activity: Certain derivatives have been investigated for anxiolytic and anticonvulsant properties.[3][9]
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Role of the Trifluoromethyl Group: The CF₃ group enhances potency and pharmacokinetic profiles by:
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Increasing Metabolic Stability: Blocking sites susceptible to oxidative metabolism.
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Modulating Lipophilicity: Increasing membrane permeability.
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Enhancing Binding Affinity: Through favorable electrostatic and hydrophobic interactions with protein targets.[3]
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Conceptual Diagram: Path to Biological Activity
Caption: Relationship between chemical features and potential biological outcomes.
Handling, Storage, and Safety
Proper handling is crucial for researcher safety and maintaining the integrity of the compound. Based on data for the free base and similar fluorinated heterocycles, the following precautions are advised.
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Hazard Statements:
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Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[11] Avoid contact with skin and eyes.[10]
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Storage: Store in a tightly sealed container in a dry, cool (2-8°C) place.[4]
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Conclusion
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride is a synthetically accessible and highly valuable building block for drug discovery. Its chemical architecture combines a biologically privileged heterocyclic core with a trifluoromethyl group known to confer advantageous pharmacokinetic properties. The hydrochloride salt form further enhances its utility by improving solubility and handling. A thorough understanding of its synthesis, analytical characterization, reactivity, and safety profile, as detailed in this guide, empowers researchers to fully leverage its potential in the development of novel therapeutics.
References
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- Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. (n.d.). PMC - NIH.
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (n.d.). PMC - NIH.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
- 7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. (n.d.). Fluorochem.
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- An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (n.d.). PMC - NIH.
- 7-(Trifluoromethyl)imidazo[1,2-a]pyridine | C8H5F3N2 | CID 40152230. (n.d.). PubChem.
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